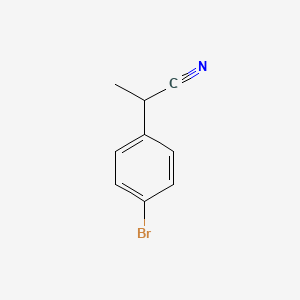

2-(4-Bromophenyl)propanenitrile

CAS No.: 42186-06-1

Cat. No.: VC2029543

Molecular Formula: C9H8BrN

Molecular Weight: 210.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42186-06-1 |

|---|---|

| Molecular Formula | C9H8BrN |

| Molecular Weight | 210.07 g/mol |

| IUPAC Name | 2-(4-bromophenyl)propanenitrile |

| Standard InChI | InChI=1S/C9H8BrN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,1H3 |

| Standard InChI Key | FSSOXPFLDSMDKO-UHFFFAOYSA-N |

| SMILES | CC(C#N)C1=CC=C(C=C1)Br |

| Canonical SMILES | CC(C#N)C1=CC=C(C=C1)Br |

Introduction

Chemical Identity and Structural Characteristics

Basic Information

2-(4-Bromophenyl)propanenitrile is identified through several standardized systems in chemical nomenclature. The compound has a clear structural identity that defines its chemical behavior and potential applications.

| Parameter | Value |

|---|---|

| Chemical Name | 2-(4-Bromophenyl)propanenitrile |

| CAS Registry Number | 42186-06-1 |

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol |

| European Community (EC) Number | 843-545-7 |

| MDL Number | MFCD11036513 |

| DSSTox Substance ID | DTXSID60444360 |

Structural Representations

The molecular structure of 2-(4-Bromophenyl)propanenitrile consists of a central carbon attached to a methyl group, a nitrile group, and a 4-bromophenyl moiety. This arrangement gives the molecule its distinctive chemical properties and reactivity.

Structural Notations

| Notation Type | Representation |

|---|---|

| SMILES | CC(C#N)C1=CC=C(C=C1)Br |

| InChI | InChI=1S/C9H8BrN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,1H3 |

| InChIKey | FSSOXPFLDSMDKO-UHFFFAOYSA-N |

Physical and Chemical Properties

Physical Characteristics

The physical characteristics of 2-(4-Bromophenyl)propanenitrile are important considerations for its handling, storage, and application in various research contexts.

Spectroscopic Properties

Mass spectrometry data provides valuable information for analytical identification of the compound. The predicted collision cross-section values below are particularly useful for mass spectrometric analysis and identification.

Predicted Collision Cross Section for Various Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 209.99129 | 136.8 |

| [M+Na]+ | 231.97323 | 141.2 |

| [M+NH4]+ | 227.01783 | 139.7 |

| [M+K]+ | 247.94717 | 137.5 |

| [M-H]- | 207.97673 | 131.9 |

| [M+Na-2H]- | 229.95868 | 139.3 |

| [M]+ | 208.98346 | 134.3 |

| [M]- | 208.98456 | 134.3 |

These values represent the predicted collision cross-section measurements that would be obtained in ion mobility mass spectrometry experiments, providing a valuable parameter for compound identification and characterization .

Stock Solution Preparation

For research applications, proper solution preparation is essential. The following table provides guidance for preparing stock solutions of 2-(4-Bromophenyl)propanenitrile at various concentrations based on different starting amounts.

Stock Solution Preparation Guide

| Starting Amount | Volume Required for Different Concentrations |

|---|---|

| 1 mM | |

| 1 mg | 4.7603 mL |

| 5 mg | 23.8016 mL |

| 10 mg | 47.6032 mL |

These calculations are based on the molecular weight of 210.07 g/mol and are valuable for research laboratory settings when precise concentrations are required .

Related Compounds

Structural Analogs

Several compounds share structural similarities with 2-(4-Bromophenyl)propanenitrile, providing context for understanding its chemical behavior and potential applications.

-

2-(4-bromophenyl)-2-methylpropanoic acid: While structurally different, this compound shares the 4-bromophenyl moiety and is described in detail in search result . It undergoes selective bromination in aqueous medium and serves as an intermediate in pharmaceutical synthesis.

-

3-(4-(5-(4-Bromophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile: This more complex compound (CAS No. 332862-24-5) contains both a propanenitrile group and a 4-bromophenyl moiety, though in a different structural arrangement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume